N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)butane-1-sulfonamide
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Overview
Description
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)butane-1-sulfonamide is a complex organic compound that features a furan ring, a piperidine ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)butane-1-sulfonamide typically involves multiple steps:
Formation of the Furan-3-carbonyl Intermediate: The synthesis begins with the preparation of the furan-3-carbonyl chloride from furan-3-carboxylic acid using thionyl chloride (SOCl₂) under reflux conditions.
Piperidine Derivative Formation: The next step involves the reaction of the furan-3-carbonyl chloride with piperidine to form the furan-3-carbonyl piperidine intermediate. This reaction is usually carried out in the presence of a base such as triethylamine (TEA) to neutralize the hydrochloric acid formed.
Sulfonamide Formation: The final step involves the reaction of the furan-3-carbonyl piperidine intermediate with butane-1-sulfonyl chloride in the presence of a base like sodium hydroxide (NaOH) to form this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors for precise control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)butane-1-sulfonamide can undergo oxidation reactions, typically using reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group in the furan-3-carbonyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles such as amines or thiols
Major Products
Oxidation: Oxidized furan derivatives
Reduction: Alcohol derivatives
Substitution: Substituted sul
Properties
IUPAC Name |
N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]butane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-2-3-10-22(19,20)16-11-13-4-7-17(8-5-13)15(18)14-6-9-21-12-14/h6,9,12-13,16H,2-5,7-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJGRUXJHBMERT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NCC1CCN(CC1)C(=O)C2=COC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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